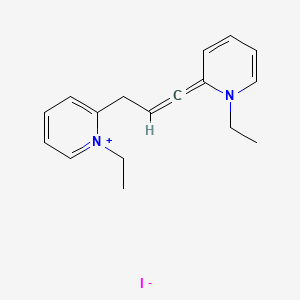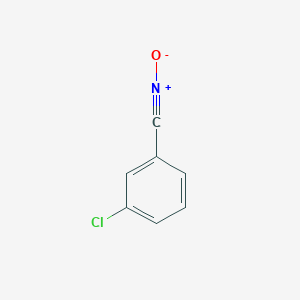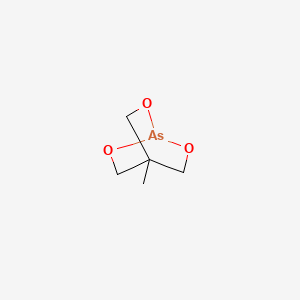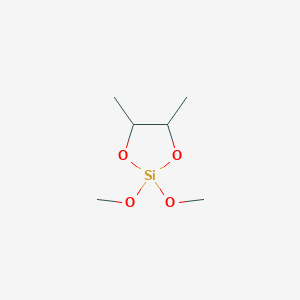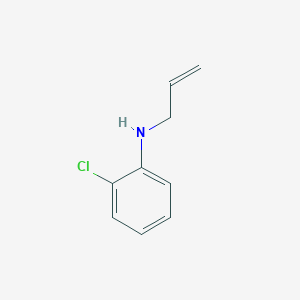![molecular formula C13H10BrNOS B14716251 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7134-74-9](/img/structure/B14716251.png)
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromoaniline group and a sulfanyl group attached to a cyclohexa-2,4-dien-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of a Dean-Stark apparatus to facilitate the reaction. The reaction mixture is heated under reflux, and the desired product is obtained through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoaniline group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- (6Z)-6-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-bromoanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both a bromoaniline group and a sulfanyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7134-74-9 |
|---|---|
Fórmula molecular |
C13H10BrNOS |
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNOS/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |
Clave InChI |
QMVQWDSLKOTQHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=S)NC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



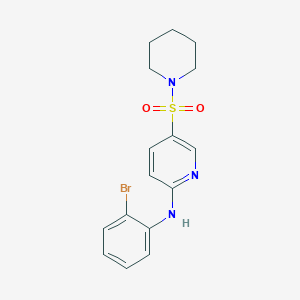


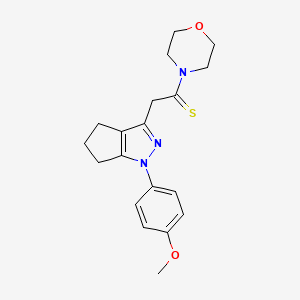
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
